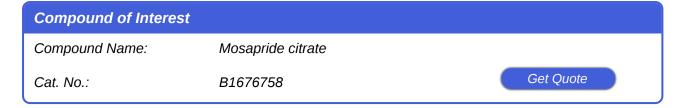


Application Notes and Protocols for Mosapride Citrate HPLC Analytical Method Development

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the development and validation of High-Performance Liquid Chromatography (HPLC) methods for the analysis of **Mosapride citrate**. It includes detailed protocols for assay determination, analysis of related substances, and forced degradation studies, crucial for quality control and stability assessment of **Mosapride citrate** in bulk drug and pharmaceutical formulations.

Introduction

Mosapride citrate is a gastroprokinetic agent that acts as a selective 5-HT4 receptor agonist. [1][2] Accurate and reliable analytical methods are essential for ensuring its quality, safety, and efficacy. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the determination of **Mosapride citrate** due to its specificity, sensitivity, and accuracy.[1][2][3] This application note outlines various developed and validated RP-HPLC methods for the analysis of **Mosapride citrate**.

HPLC Method Parameters for Mosapride Citrate Analysis

Several RP-HPLC methods have been successfully developed for the analysis of **Mosapride citrate**. A summary of the chromatographic conditions from various validated methods is presented in Table 1 for easy comparison. The selection of a particular method may depend on



the specific requirements of the analysis, such as the determination of the bulk drug, analysis of pharmaceutical formulations, or the separation of related substances and degradation products.

Table 1: Summary of Reported HPLC Methods for Mosapride Citrate Analysis

Parameter	Method 1[1]	Method 2[3]	Method 3[4]	Method 4[5]	Method 5[6]
Stationary Phase	C18 Column	Waters Symmetry C18	C18 Column (250 mm x 4.6 mm, 5 µm)	Inertsil ODS 3V (150 x 4.6 mm, 5 μm)	X-Bridge C18
Mobile Phase	Acetonitrile: 0.02 M KH2PO4 buffer (pH 4.0 with o- phosphoric acid) (50:50, v/v)	Acetonitrile: 0.024 M Orthophosph oric acid (pH 3.0 with triethylamine) (28:72, v/v)	0.05 mol·L-1 citric acid (pH 4.0 with NaOH): Acetonitrile (65:35)	A: 20mM Ammonium acetate (pH 5.3) B: Acetonitrile:M ethanol (85:15)	Acetonitrile: 0.025 M KH2PO4: Triethylamine (30:69:1 v/v; pH 7.0)
Elution Mode	Isocratic	Isocratic	Isocratic	Gradient	Isocratic
Flow Rate	1.0 mL/min	-	1.0 mL/min	1.0 mL/min	-
Detection Wavelength	274 nm	276 nm	274 nm	278 nm	283 nm
Column Temperature	40°C	-	-	25°C	-
Internal Standard	Risperidone	-	-	-	-
Retention Time	8.10 min	-	-	33 min	-

Experimental Protocols



Protocol for Assay of Mosapride Citrate in Bulk Drug

This protocol is based on the method described by S. M. M. Ali et al.[1]

Objective: To determine the purity of **Mosapride citrate** in a bulk drug sample.

Materials:

- Mosapride citrate reference standard
- Mosapride citrate bulk drug sample
- Acetonitrile (HPLC grade)
- Potassium dihydrogen phosphate (AR grade)
- Orthophosphoric acid (AR grade)
- Risperidone (Internal Standard)
- · High purity water

Equipment:

- · HPLC system with UV detector
- C18 analytical column
- Sonicator
- pH meter
- Analytical balance

Procedure:

 Preparation of 0.02 M Potassium Dihydrogen Phosphate Buffer (pH 4.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of water. Adjust the pH to 4.0 with orthophosphoric acid.



- Preparation of Mobile Phase: Mix acetonitrile and 0.02 M potassium dihydrogen phosphate buffer (pH 4.0) in a ratio of 50:50 (v/v). Filter through a 0.45 μm membrane filter and degas.
- Preparation of Internal Standard (IS) Solution: Accurately weigh and dissolve Risperidone in the mobile phase to obtain a concentration of 10 μ g/mL.
- Preparation of Standard Solution: Accurately weigh about 10 mg of Mosapride citrate
 reference standard into a 10 mL volumetric flask. Add 5 mL of mobile phase and sonicate to
 dissolve. Make up the volume with the mobile phase. From this stock solution, prepare
 working standards in the range of 0.5 to 30 μg/mL and add a fixed concentration of the
 internal standard.
- Preparation of Sample Solution: Accurately weigh about 10 mg of Mosapride citrate bulk drug sample and prepare the solution as described for the standard solution, including the addition of the internal standard.
- · Chromatographic Analysis:
 - Set the HPLC system with the chromatographic conditions mentioned in Table 1, Method
 1.
 - Inject 20 μL of the standard and sample solutions into the chromatograph.
 - Record the chromatograms and measure the peak areas for Mosapride citrate and the internal standard.
- Calculation: Calculate the percentage purity of Mosapride citrate in the bulk drug sample
 using the response factor obtained from the standard solution.

Protocol for Determination of Related Substances

This protocol is based on the method described by Rao, R. N., et al.[3]

Objective: To detect and quantify impurities in **Mosapride citrate**.

Materials:

Mosapride citrate reference standard and samples



- Acetonitrile (HPLC grade)
- Orthophosphoric acid (AR grade)
- Triethylamine (AR grade)
- High purity water

Equipment:

- HPLC system with a photodiode array (PDA) or UV detector
- Waters Symmetry C18 column or equivalent
- Analytical balance

Procedure:

- Preparation of Mobile Phase: Prepare a mixture of acetonitrile and 0.024 M orthophosphoric acid in a ratio of 28:72 (v/v). Adjust the pH to 3.0 with triethylamine. Filter and degas the mobile phase.
- Preparation of Standard and Sample Solutions: Prepare solutions of the reference standard and sample in the mobile phase. The concentration will depend on the levels of impurities to be detected. A typical concentration for the main analyte is 1000 μg/mL.
- Chromatographic Analysis:
 - Equilibrate the HPLC system with the mobile phase (Table 1, Method 2).
 - Inject the prepared solutions.
 - Monitor the chromatogram at 276 nm.
- Data Analysis: Identify and quantify the impurities based on their retention times and peak areas relative to the main peak. The method should be validated to ensure it can detect process-related impurities at trace levels.



Protocol for Forced Degradation Study

Forced degradation studies are crucial to establish the stability-indicating nature of an analytical method.[7] The following protocol outlines the general procedure for conducting forced degradation of **Mosapride citrate**.

Objective: To investigate the degradation behavior of **Mosapride citrate** under various stress conditions and to ensure the specificity of the HPLC method in separating the drug from its degradation products.

Stress Conditions:[6][8][9]

- Acid Hydrolysis: Treat the drug substance with 0.1 M HCl at 60°C for 8 hours.
- Base Hydrolysis: Treat the drug substance with 0.1 M NaOH at 60°C for 8 hours.
- Neutral Hydrolysis: Reflux the drug substance in water at 60°C for 8 hours.
- Oxidative Degradation: Treat the drug substance with 3% hydrogen peroxide at room temperature for 24 hours.
- Thermal Degradation: Expose the solid drug substance to a temperature of 95°C.[8]
- Photolytic Degradation: Expose the solid drug substance to UV radiation (254 nm and 366 nm) for 8 hours.

Procedure:

- Prepare a stock solution of Mosapride citrate.
- For each stress condition, take a known amount of the drug and subject it to the conditions described above.
- After the specified time, neutralize the acidic and basic solutions.
- Dilute the stressed samples with the mobile phase to a suitable concentration.
- Analyze the stressed samples using a validated stability-indicating HPLC method.



 The peak purity of the Mosapride citrate peak in the chromatograms of the stressed samples should be checked using a PDA detector to ensure that no degradation products are co-eluting with the main peak.

Method Validation Summary

Any developed HPLC method must be validated according to ICH guidelines to ensure its suitability for its intended purpose. The key validation parameters are summarized in Table 2.

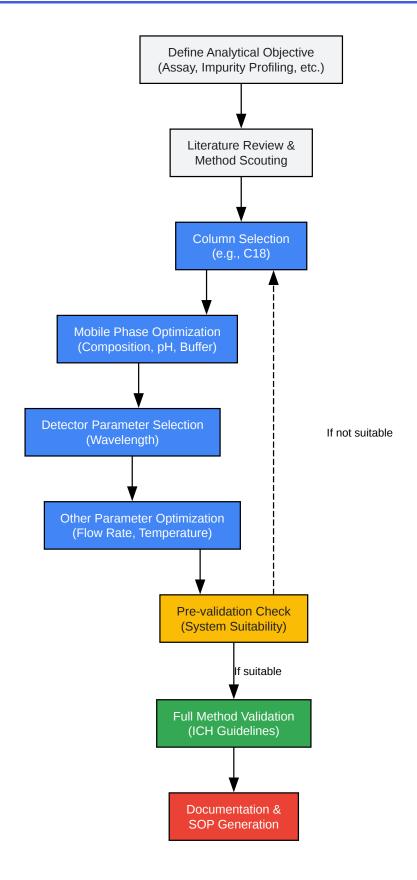
Table 2: Summary of Validation Parameters for Mosapride Citrate HPLC Methods

Validation Parameter	Method 1[1]	Method 4[3]	Method 6
Linearity Range	0.5 - 30 μg/mL	125 - 1000 μg/mL	7.5 - 45 μg/mL[10]
Correlation Coefficient (r²)	0.9998	-	-
Accuracy (% Recovery)	101.55 ± 0.97%	95.53 - 100.7%	99.22 - 100.09%[10]
Precision (RSD %)	< 1% (Intra- and Inter- day)	-	-
Limit of Detection (LOD)	0.23 μg/mL	-	-
Limit of Quantification (LOQ)	-	-	-
Specificity	Confirmed through forced degradation studies	Capable of detecting all process-related impurities	Confirmed

Visualizations

The following diagrams illustrate the key workflows in the development and validation of an HPLC method for **Mosapride citrate**.

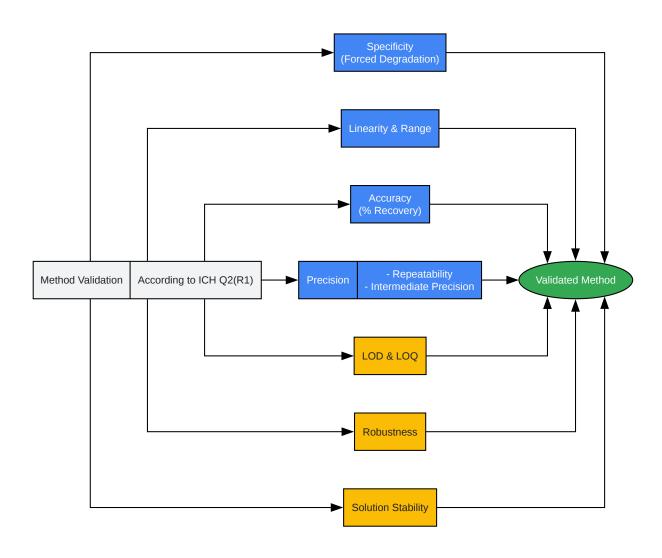




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Caption: Workflow for HPLC Method Development.

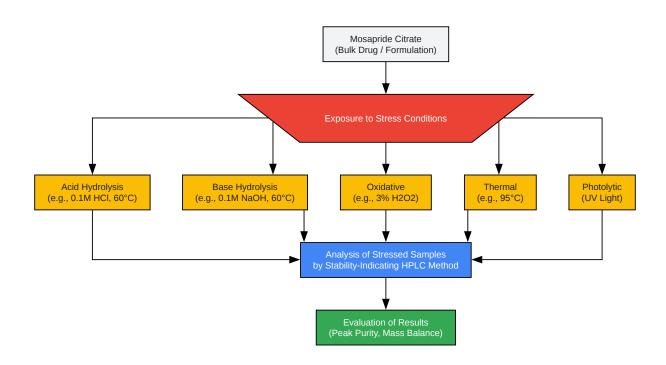




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Caption: Analytical Method Validation Process.





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Caption: Forced Degradation Study Protocol.

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